molecular formula C20H18ClNO2S2 B3543467 4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide

4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide

Cat. No. B3543467
M. Wt: 403.9 g/mol
InChI Key: NIVFHEBDVQKKAH-UHFFFAOYSA-N
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Description

“4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide” is a white crystalline solid that is stable under normal temperature and pressure . It contains a sulfonamide group and is used as an intermediate in organic synthesis and as a precursor for the synthesis of biologically active compounds . It has potential applications in the synthesis of compounds with antibacterial and anti-inflammatory properties .


Synthesis Analysis

The synthesis of “this compound” generally involves the reaction of chloromethyl with p-methylbenzenesulfonamide under appropriate reaction conditions . The specific synthesis route can be adjusted according to experimental requirements .


Physical And Chemical Properties Analysis

“this compound” is a white crystalline solid . Its molecular weight is 295.78 . More detailed physical and chemical properties are not available in the sources I found.

Safety and Hazards

This compound should be handled carefully in a laboratory or industrial environment to avoid contact with skin, eyes, or respiratory tract . Appropriate protective equipment such as laboratory gloves and safety goggles should be worn during handling . The compound should be stored properly to avoid unnecessary reactions with oxygen or moisture . In case of ingestion or contact, medical attention should be sought immediately and relevant chemical information should be provided to the doctor .

Future Directions

The future research directions for “4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide” could include exploring its potential applications in the synthesis of biologically active compounds with antibacterial and anti-inflammatory properties . Further studies could also investigate its mechanism of action and detailed physical and chemical properties.

properties

IUPAC Name

4-chloro-N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2S2/c1-15-13-16(14-25-18-5-3-2-4-6-18)7-12-20(15)22-26(23,24)19-10-8-17(21)9-11-19/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVFHEBDVQKKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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